Lipophilicity Tuning: LogP Advantage Over N-Methyl and N,N-Diethyl Analogs for CNS-Permeable Fragment Design
The target compound exhibits a calculated LogP of 2.07, which is 0.34 units higher than N-methylthieno[3,2-d]pyrimidin-4-amine (LogP 1.73) and 0.47 units lower than N,N-diethylthieno[3,2-d]pyrimidin-4-amine (LogP 2.54), placing it in the optimal Lipinski-compliant window for CNS fragment space while avoiding the excessive lipophilicity of the diethyl analog that can promote promiscuous binding .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 |
| Comparator Or Baseline | N-methyl analog: LogP = 1.73; N,N-diethyl analog: LogP = 2.54 |
| Quantified Difference | +0.34 LogP units vs. N-methyl; -0.47 LogP units vs. N,N-diethyl |
| Conditions | Computed values from vendor databases (Leyan, Chemscene) |
Why This Matters
In FBDD, a LogP between 1 and 3 maximizes ligand efficiency and CNS multiparameter optimization (MPO) scores, making the 2.07 value preferable to both overly hydrophilic (N-methyl, 1.73) and overly lipophilic (N,N-diethyl, 2.54) alternatives.
